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Compound of Interest

Compound Name: Ethyl-p-methoxyhydrocinnamate

Cat. No.: B142521

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Ethyl 3-(4-methoxyphenyl)propanoate, a compound of interest in various chemical and
pharmaceutical research fields. This document presents detailed Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 3-(4-
methoxyphenyl)propanoate (CAS No: 22767-72-2).

'H NMR (Proton Nuclear Magnetic Resonance) Data
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

Ar-H (ortho to -
7.12 d 2H 8.6

CH2CH2COOEt)

Ar-H (ortho to -
6.84 d 2H 8.6

OCHs3)
4.12 q 2H 7.1 -OCHz2CHs
3.78 S 3H - -OCHs
2.89 t 2H 7.7 Ar-CHz-
2.60 t 2H 7.7 -CH2CO0O0-
1.23 t 3H 7.1 -OCH2CHs

Solvent: CDClIs, Frequency: 400 MHz

2C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (8) ppm Assignment

173.3 C=0

158.0 Ar-C-OCHs

132.4 Ar-C-CH:z

129.2 Ar-CH (ortho to -CH2CH2COOEt)
113.8 Ar-CH (ortho to -OCHs)
60.4 -OCH2CHs

55.2 -OCHs

36.1 -CH2C0O0-

30.2 Ar-CH-

14.3 -OCH2CHs
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Solvent: CDCls, Frequency: 100 MHz

IR (Infrared) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

2970-2930 Strong C-H stretch (aliphatic)

1735 Strong C=0 stretch (ester)

1612, 1512 Medium-Strong C=C stretch (aromatic ring)
1245 Strong C-O stretch (ester and ether)
1178 Strong C-O stretch (ether)

85 Strong C-H bend (para-disubstituted

aromatic)

MS_(Mass_SpﬂcimmﬂLy\ Data

Relative Intensity (%)

Assignment

208 30 [M]* (Molecular lon)
163 15 [M - OCH2CHs]*

134 100 [M - CH2COOCH:2CHs]*
121 85 [CsHo0O]*

91 20 [C7HA]*

77 10 [CeHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution *H and 3C NMR spectra for the structural elucidation of
Ethyl 3-(4-methoxyphenyl)propanoate.

Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:

o Approximately 10-20 mg of Ethyl 3-(4-methoxyphenyl)propanoate was dissolved in ~0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard.

e The solution was transferred to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

Temperature: 298 K

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm
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e Temperature: 298 K

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00
ppm for *H and the CDCIs solvent peak at 77.16 ppm for 13C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Ethyl 3-(4-methoxyphenyl)propanoate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat Ethyl 3-(4-methoxyphenyl)propanoate was placed
directly onto the ATR crystal.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm~?

Resolution: 4 cm~—!

Number of Scans: 32

Mode: Transmittance

Data Processing: A background spectrum of the clean ATR crystal was recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Ethyl 3-(4-
methoxyphenyl)propanoate.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron
lonization (EI) source.

GC Conditions:
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Column: A 30 m x 0.25 mm capillary column with a 0.25 pm film thickness.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C

Oven Program: Initial temperature of 100 °C, held for 2 minutes, then ramped at 10 °C/min to
280 °C and held for 5 minutes.

MS Conditions:

« lonization Mode: Electron lonization (EI)

lonization Energy: 70 eV

Mass Range: 40 - 500 m/z

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Sample Preparation: A dilute solution of Ethyl 3-(4-methoxyphenyl)propanoate was prepared in
dichloromethane (1 mg/mL) and 1 pL was injected into the GC-MS.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
Ethyl 3-(4-methoxyphenyl)propanoate.
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Spectroscopic Analysis of Ethyl 3-(4-methoxyphenyl)propanoate

Ethyl 3-(4-methoxyphenyl)propanoate Sample
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\
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Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

« To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3-(4-
methoxyphenyl)propanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b142521#spectroscopic-data-nmr-ir-ms-of-ethyl-3-
4-methoxyphenyl-propanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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